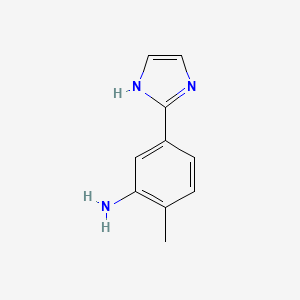
3-(5-amino-4-cyano-1H-pyrazol-1-yl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-amino-4-cyano-1H-pyrazol-1-yl)benzoic acid is a versatile small molecule scaffold that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. This compound is characterized by the presence of a pyrazole ring, which is known for its tautomeric properties and ability to participate in various chemical reactions . The molecular formula of this compound is C11H8N4O2, and it has a molecular weight of 228.21 g/mol .
准备方法
The synthesis of 3-(5-amino-4-cyano-1H-pyrazol-1-yl)benzoic acid typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the reaction of a phenyl hydrazine derivative with an aromatic aldehyde and a malono derivative in a mixture of water and ethanol at room temperature . This reaction yields the desired pyrazole derivative through a series of condensation and cyclization steps. Industrial production methods may involve similar reaction conditions but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
化学反应分析
3-(5-amino-4-cyano-1H-pyrazol-1-yl)benzoic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include molecular iodine, hydrazines, and aromatic aldehydes . For example, the cyano group in the compound can be hydrolyzed to form a carboxylic acid group, resulting in the formation of different pyrazole derivatives . The major products formed from these reactions depend on the specific reagents and conditions used, but they often include substituted pyrazoles and related heterocyclic compounds.
科学研究应用
3-(5-amino-4-cyano-1H-pyrazol-1-yl)benzoic acid has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines . In biology and medicine, it is used in the development of pharmaceutical compounds with potential therapeutic effects . The compound’s ability to form hydrogen bonds and participate in proton transfer processes makes it valuable in the design of drugs targeting specific molecular pathways . Additionally, it has applications in the development of agrochemicals and fluorescent materials .
作用机制
The mechanism of action of 3-(5-amino-4-cyano-1H-pyrazol-1-yl)benzoic acid involves its ability to donate and accept hydrogen bonds, which facilitates the establishment of intermolecular interactions . These interactions can influence the compound’s reactivity and biological activity. The presence of the pyrazole ring allows the compound to participate in various proton transfer processes, which can affect its binding to molecular targets and its overall pharmacological profile . The specific molecular targets and pathways involved depend on the context of its application, such as its use in drug development or as a chemical reagent.
相似化合物的比较
3-(5-amino-4-cyano-1H-pyrazol-1-yl)benzoic acid can be compared to other pyrazole derivatives, such as 5-amino-1,3-diaryl-1H-pyrazoles and pyrazoloquinolines These compounds share similar structural features, including the presence of a pyrazole ring, but differ in their substituents and overall molecular structureOther similar compounds include 3-(5-amino-5-methyl-1H-pyrazol-1-yl)benzoic acid and 3-(5-amino-4-methyl-1H-pyrazol-1-yl)benzoic acid, which also exhibit unique properties and applications in various fields .
属性
IUPAC Name |
3-(5-amino-4-cyanopyrazol-1-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O2/c12-5-8-6-14-15(10(8)13)9-3-1-2-7(4-9)11(16)17/h1-4,6H,13H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUTCQUAPFBCQKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=C(C=N2)C#N)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(1S)-1-cyanoethyl]-3-(difluoromethyl)benzamide](/img/structure/B2735667.png)

![(2E)-1-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidin-1-yl]-3-(thiophen-3-yl)prop-2-en-1-one](/img/structure/B2735673.png)


![3-[(furan-2-yl)methyl]-1-(oxan-4-yl)-3-[(thiophen-3-yl)methyl]urea](/img/structure/B2735677.png)
![N-(3-chloro-2-methylphenyl)-2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-triene-7-sulfonamide](/img/structure/B2735679.png)


![N-[(3-methoxyphenyl)methyl]-2-{1-methyl-4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide](/img/structure/B2735682.png)
![8-(3,4-dimethylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2735685.png)
![1-allyl-4-(1-(4-(tert-butyl)benzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2735686.png)
![methyl 4-(2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2735688.png)
![rac-(3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,4-dimethoxypiperidine-4-carboxylicacid](/img/structure/B2735689.png)
